

Application Notes and Protocols: Amine-Reactive Conjugation of Boc-Aminooxy-PEG4-Tos

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Compound of Interest

Compound Name: *Boc-Aminooxy-PEG4-Tos*

Cat. No.: *B611200*

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Introduction

Boc-Aminooxy-PEG4-Tos is a heterobifunctional crosslinker valuable in bioconjugation and drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.[1][2][3][4] This reagent features a Boc-protected aminooxy group and a tosyl group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The PEG spacer enhances solubility in aqueous media, a critical feature for biological applications.[5][6][7][8]

The tosyl (tosylate) group is an excellent leaving group, enabling nucleophilic substitution reactions with primary amines, such as those on the side chains of lysine residues in proteins.[7][8] This allows for the covalent attachment of the PEG linker to amine-containing biomolecules. The Boc-protected aminooxy group can be deprotected under mild acidic conditions to yield a reactive aminooxy group, which can then specifically react with aldehydes or ketones to form stable oxime linkages.[5][8] This dual reactivity allows for a two-step, orthogonal conjugation strategy.

These application notes provide detailed protocols for the conjugation of **Boc-Aminooxy-PEG4-Tos** to amine-containing molecules, with a focus on protein modification.

Reagent Data and Properties

A summary of the key properties of **Boc-Aminooxy-PEG4-Tos** and related compounds is provided below.

Property	Boc-Aminooxy-PEG4-Tos	Boc-Aminooxy-PEG4-NHS ester
Molecular Weight	463.6 g/mol [6][9]	478.5 g/mol
Chemical Formula	C20H33NO9S[8]	C20H34N2O11
Amine-Reactive Group	Tosylate (Tos)	N-Hydroxysuccinimide (NHS) ester
Storage Conditions	-20°C[8]	-20°C
Solubility	Soluble in DMSO, DMF, DCM[1]	Soluble in DMSO, DMF, DCM

Experimental Protocols

Conjugation of Boc-Aminooxy-PEG4-Tos to a Protein via Amine Alkylation

This protocol describes the reaction of the tosyl group of **Boc-Aminooxy-PEG4-Tos** with primary amines on a protein. This reaction is a nucleophilic substitution where the amine attacks the carbon adjacent to the tosylate, displacing the tosyl group. Higher pH is required to ensure the amine is deprotonated and thus nucleophilic.

Materials:

- Protein solution (e.g., antibody at 2-10 mg/mL) in a suitable buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer, pH 9.0-9.5)
- Boc-Aminooxy-PEG4-Tos**
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification column (e.g., size-exclusion chromatography (SEC) or dialysis cassette)

- Reaction tubes
- Stirring/rocking platform

Protocol:

- Protein Preparation: Prepare the protein solution in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete for reaction with the tosylate.
- Reagent Preparation: Immediately before use, dissolve **Boc-Aminoxy-PEG4-Tos** in DMF or DMSO to a stock concentration of 10-50 mM.
- Conjugation Reaction: a. Add a 10- to 50-fold molar excess of the dissolved **Boc-Aminoxy-PEG4-Tos** to the protein solution. The optimal ratio will depend on the protein and the desired degree of labeling and should be determined empirically. b. Incubate the reaction mixture at 37°C for 12-24 hours with gentle stirring or rocking. The reaction with tosylates is generally slower than with NHS esters.
- Purification: a. Following incubation, remove the excess, unreacted **Boc-Aminoxy-PEG4-Tos** and reaction byproducts. b. For proteins >20 kDa, purification can be achieved by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a size-exclusion chromatography column.
- Characterization (Optional but Recommended): a. Determine the degree of labeling (DOL) using techniques such as MALDI-TOF mass spectrometry or by quantifying the remaining free amines using a TNBSA or ninhydrin assay.

Deprotection of the Boc Group

After conjugation, the Boc-protecting group can be removed to reveal the aminoxy functionality for subsequent reaction with an aldehyde or ketone.

Materials:

- Boc-protected conjugate from the previous step.
- Trifluoroacetic acid (TFA).

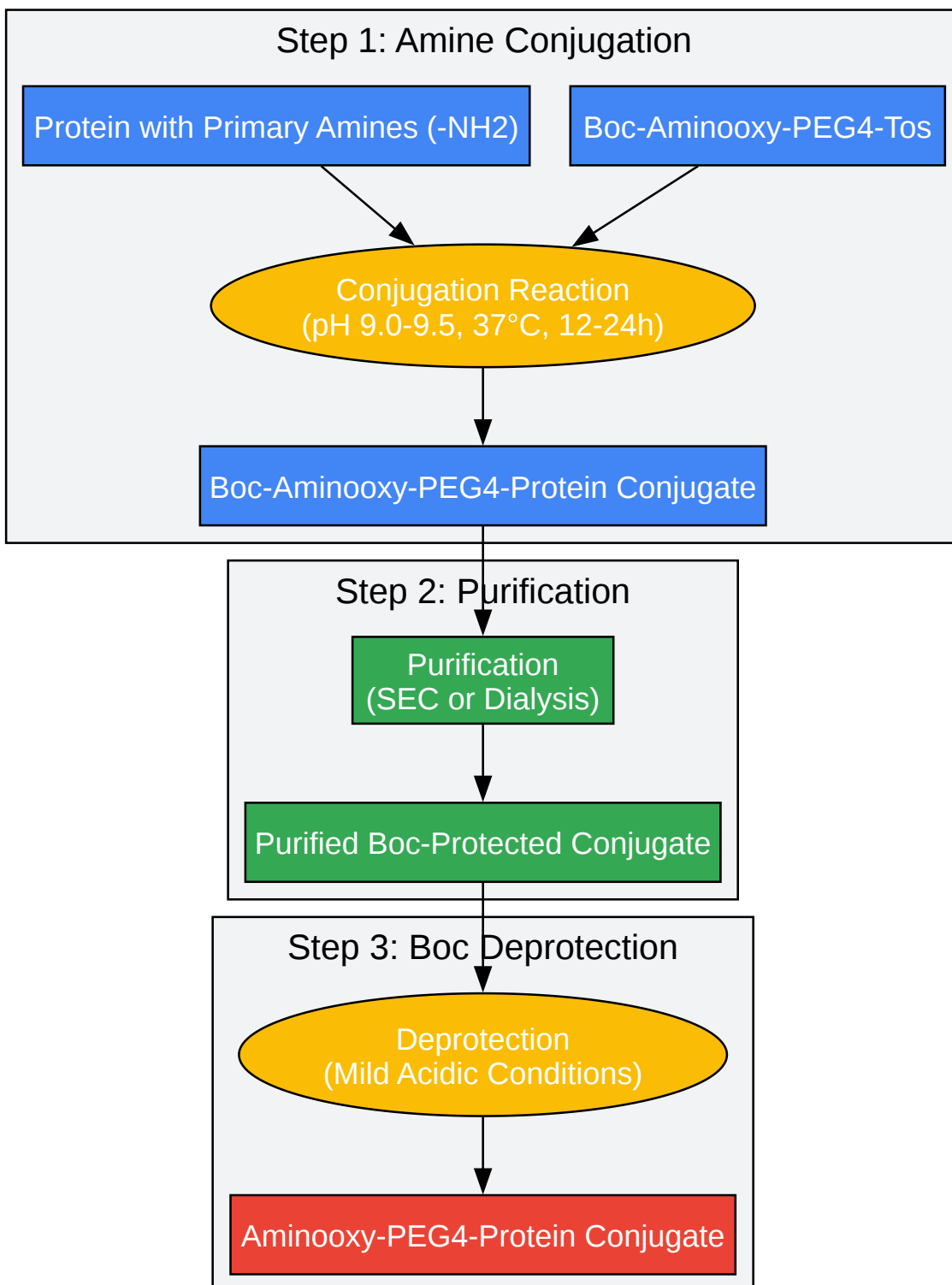
- Dichloromethane (DCM) or other suitable organic solvent if the conjugate is not in an aqueous buffer.
- Neutralization buffer (e.g., PBS).

Protocol:

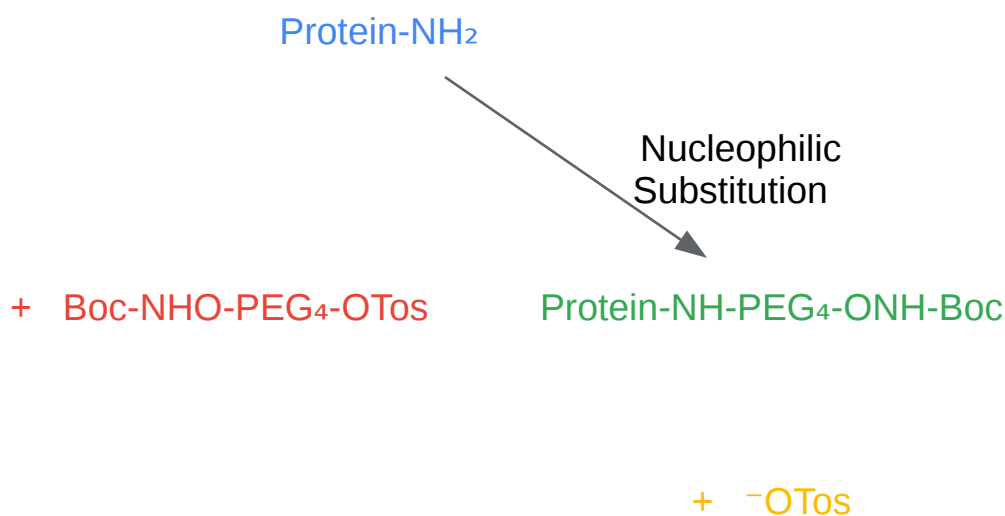
- Acidic Treatment: a. For conjugates in an aqueous solution, carefully adjust the pH to 2.5-3.0 using a dilute acid like HCl. Incubate for 1-2 hours at room temperature. b. Alternatively, if the conjugate is in an organic solvent, treat with a solution of 30-50% TFA in DCM for 30-60 minutes at room temperature.
- Neutralization/Purification: a. For the aqueous deprotection, neutralize the solution by adding a suitable buffer (e.g., PBS). b. For the organic deprotection, evaporate the TFA/DCM under a stream of nitrogen and redissolve the conjugate in the desired buffer. c. Purify the deprotected conjugate using dialysis or SEC to remove any byproducts.

Diagrams

Conjugation Workflow for Boc-Aminooxy-PEG4-Tos

[Click to download full resolution via product page](#)Caption: Workflow for amine conjugation using **Boc-Aminooxy-PEG4-Tos**.

Reaction of Tosyl Group with Primary Amine



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Caption: Nucleophilic substitution of a tosyl group by a primary amine.

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